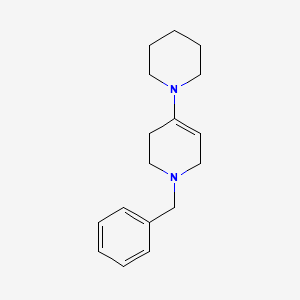![molecular formula C14H14O4 B14149727 5,7-Dioxaspiro[2.5]octane-4,8-dione, 6,6-dimethyl-1-phenyl- CAS No. 3709-32-8](/img/structure/B14149727.png)
5,7-Dioxaspiro[2.5]octane-4,8-dione, 6,6-dimethyl-1-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,7-Dioxaspiro[2.5]octane-4,8-dione, 6,6-dimethyl-1-phenyl- is a chemical compound with the molecular formula C8H10O4. It is known for its unique spirocyclic structure, which includes a dioxaspiro ring system. This compound is used in various chemical syntheses and has applications in different scientific fields.
Preparation Methods
The synthesis of 5,7-Dioxaspiro[2.5]octane-4,8-dione, 6,6-dimethyl-1-phenyl- typically involves the reaction of appropriate starting materials with oxidizing agents. One common method includes the reaction of cyclopropane-1,1-dicarboxylic acid with isopropylidene esters under controlled conditions . The reaction conditions, such as temperature and solvent, can be adjusted based on the desired yield and purity of the product.
Chemical Reactions Analysis
5,7-Dioxaspiro[2.5]octane-4,8-dione, 6,6-dimethyl-1-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups within the molecule.
Common reagents used in these reactions include acids, bases, and solvents like dichloromethane and ethanol. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
5,7-Dioxaspiro[2.5]octane-4,8-dione, 6,6-dimethyl-1-phenyl- has several applications in scientific research:
Biology: The compound’s unique structure makes it useful in studying enzyme interactions and inhibition mechanisms.
Industry: The compound is used in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism of action of 5,7-Dioxaspiro[2.5]octane-4,8-dione, 6,6-dimethyl-1-phenyl- involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by binding to the active site, preventing the enzyme from catalyzing its substrate. This inhibition can be reversible or irreversible, depending on the nature of the interaction .
Comparison with Similar Compounds
Similar compounds to 5,7-Dioxaspiro[2.5]octane-4,8-dione, 6,6-dimethyl-1-phenyl- include:
- Cyclopropane-1,1-dicarboxylic acid cycl-isopropylidene ester
- Cyclopropane-1,1-dicarboxylate
These compounds share similar structural features but differ in their functional groups and reactivity. The uniqueness of 5,7-Dioxaspiro[2.5]octane-4,8-dione, 6,6-dimethyl-1-phenyl- lies in its spirocyclic structure, which imparts distinct chemical properties and reactivity .
Properties
CAS No. |
3709-32-8 |
|---|---|
Molecular Formula |
C14H14O4 |
Molecular Weight |
246.26 g/mol |
IUPAC Name |
6,6-dimethyl-2-phenyl-5,7-dioxaspiro[2.5]octane-4,8-dione |
InChI |
InChI=1S/C14H14O4/c1-13(2)17-11(15)14(12(16)18-13)8-10(14)9-6-4-3-5-7-9/h3-7,10H,8H2,1-2H3 |
InChI Key |
RJSCODSWRYREHR-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OC(=O)C2(CC2C3=CC=CC=C3)C(=O)O1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2-[(5-cyano-3,3-dimethyl-8-morpholin-4-yl-1,4-dihydropyrano[3,4-c]pyridin-6-yl)sulfanyl]propanoate](/img/structure/B14149644.png)
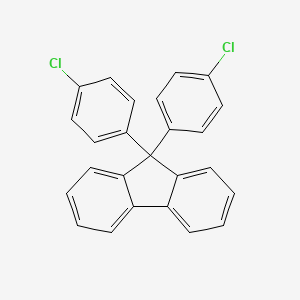
![1-[(Pyrrolidin-1-yl)methyl]-1,3-diazocan-2-one](/img/structure/B14149665.png)
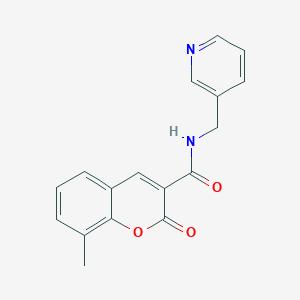
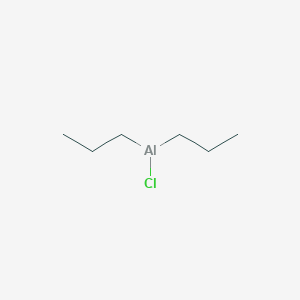

![6-[(2E)-2-(pyridin-2-ylmethylidene)hydrazinyl][1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14149682.png)
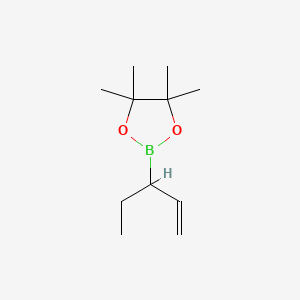

![7-(difluoromethyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(4-methylphenyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B14149705.png)

![4-ethyl-3-[(4-iodobenzyl)sulfanyl]-5-phenyl-4H-1,2,4-triazole](/img/structure/B14149709.png)
